Whitepaper: Physicochemical Profiling and Synthetic Applications of 2,4-Dichloro-6-phenylquinoline (CAS 1152237-15-4)
Whitepaper: Physicochemical Profiling and Synthetic Applications of 2,4-Dichloro-6-phenylquinoline (CAS 1152237-15-4)
Executive Summary
In modern synthetic chemistry, the demand for highly modular, bifunctional building blocks is paramount for the rapid discovery of advanced materials and therapeutics. 2,4-Dichloro-6-phenylquinoline (CAS 1152237-15-4) has emerged as a privileged scaffold that meets these exact criteria. Featuring an extended π-conjugated system via its C-6 phenyl ring and orthogonal reactivity at the C-2 and C-4 positions, this molecule serves as a critical intermediate.
This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic logic behind its orthogonal functionalization, and self-validating experimental protocols designed to ensure high-fidelity synthesis in both Organic Light-Emitting Diode (OLED) material development and pharmaceutical library generation.
Physicochemical Properties & Structural Analysis
Understanding the baseline physicochemical properties of 2,4-dichloro-6-phenylquinoline is the first step in predicting its behavior in complex catalytic cycles. The dual chlorine atoms are not equivalent; their electronic environments dictate the molecule's stepwise reactivity.
Table 1 summarizes the core quantitative and structural data essential for experimental planning. High-purity commercial standards (≥95%) are required to prevent catalyst poisoning during cross-coupling reactions ().
Table 1: Physicochemical and Structural Data Summary
| Physicochemical Property | Value / Description |
| Chemical Name | 2,4-Dichloro-6-phenylquinoline |
| CAS Registry Number | 1152237-15-4 |
| Molecular Formula | C15H9Cl2N |
| Molecular Weight | 274.14 g/mol |
| SMILES String | ClC1=CC(Cl)=NC2=CC=C(C3=CC=CC=C3)C=C12 |
| Physical Appearance | Solid (typically off-white to pale yellow powder) |
| Solubility Profile | Soluble in DCM, THF, DMF, and DMSO; insoluble in water |
| Reactivity Profile | Bifunctional electrophile (C-2 > C-4 reactivity) |
Mechanistic Reactivity: Orthogonal Functionalization
As an application scientist, I emphasize that successful synthetic design relies on understanding causality—why a molecule reacts the way it does.
The differential reactivity between the C-2 and C-4 positions in 2,4-dichloro-6-phenylquinoline is governed by the electron-withdrawing nature of the quinoline nitrogen.
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C-2 Reactivity (Primary): The C-2 position is highly electrophilic. During Nucleophilic Aromatic Substitution (SNAr) or the oxidative addition step of a Palladium-catalyzed cross-coupling, the intermediate anionic transition state (Meisenheimer complex) is directly stabilized by the adjacent electronegative nitrogen. This significantly lowers the activation energy, making C-2 the kinetically and thermodynamically favored site for the first substitution.
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C-4 Reactivity (Secondary): Once the C-2 position is functionalized (often with an electron-donating group that slightly deactivates the ring), the C-4 chlorine can be subsequently targeted using elevated temperatures or more reactive catalyst-ligand systems (e.g., Buchwald-Hartwig amination using XPhos or BrettPhos).
This orthogonal reactivity allows chemists to sequentially install two different functional groups without relying on complex protecting-group chemistry, a strategy widely utilized in the synthesis of OLED intermediates ().
Caption: Orthogonal functionalization pathways of 2,4-dichloro-6-phenylquinoline.
Experimental Protocols: Self-Validating Regioselective Coupling
To guarantee reproducibility, experimental protocols must be self-validating. The following methodology details the regioselective Suzuki-Miyaura coupling at the C-2 position. The causality behind the solvent choice (1,4-Dioxane/H2O) is to ensure homogeneous mixing of the hydrophobic quinoline and the hydrophilic inorganic base, which is critical for the transmetalation step.
Step-by-Step Methodology: C-2 Regioselective Suzuki-Miyaura Coupling
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Reagent Preparation: In an oven-dried Schlenk flask under an Argon atmosphere, combine 2,4-dichloro-6-phenylquinoline (1.0 equiv), the desired aryl boronic acid (1.05 equiv, strictly controlled to prevent over-reaction), and K2CO3 (2.0 equiv).
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Solvent & Catalyst Addition: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v). Introduce Pd(dppf)Cl2 (0.05 equiv). Causality note: Pd(dppf)Cl2 is selected over Pd(PPh3)4 because its bidentate ligand prevents catalyst deactivation via aggregation, ensuring a robust oxidative addition at C-2.
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Reaction Execution: Heat the mixture to 80°C for 2–4 hours.
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In-Process Quality Control (Self-Validation): At t=2h, extract a 50 µL aliquot. Dilute in HPLC-grade acetonitrile and analyze via LC-MS.
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Validation Checkpoint: The reaction may only proceed to workup if the unreacted starting material (m/z 274) is <5% relative to the mono-substituted product. If di-substituted byproduct is observed (>2%), immediately cool the reaction to quench it.
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Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2SO4. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
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Final Validation: Confirm purity via 1H NMR. The characteristic C-3 aromatic proton singlet (typically ~7.5–8.0 ppm) must shift, confirming substitution at the adjacent C-2 position without loss of the proton integration.
Caption: Self-validating experimental workflow for regioselective C-2 functionalization.
Applications in Advanced Materials and Therapeutics
Organic Electronics (OLEDs)
In the development of OLEDs, the quinoline core acts as a highly effective electron-deficient scaffold. The pre-installed phenyl group at C-6 extends the π-conjugation system, which inherently lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level. By functionalizing the C-2 and C-4 positions with bulky, electron-rich heteroaromatics (e.g., carbazoles or dibenzofurans), materials scientists can precisely tune the triplet energy ( T1 ) and optimize electron mobility. This makes derivatives of 1152237-15-4 exceptional candidates for Electron Transport Layers (ETL) and phosphorescent host materials ().
Pharmaceutical Development
Quinolines are recognized as privileged pharmacophores in medicinal chemistry. The 2,4-dichloro substitution pattern allows for the rapid generation of diverse compound libraries. For example, substituting the C-4 position with an aniline derivative via Buchwald-Hartwig amination yields structural analogs of established kinase inhibitors. Simultaneously, the C-6 phenyl group provides critical hydrophobic interactions within the deep hydrophobic pockets of ATP-binding sites in target kinases, enhancing binding affinity and selectivity ().
References
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TradeKorea. "OLED Intermediates - xi'an kaixiang photoelectric technology co.,ltd." TradeKorea B2B Platform. Available at: [Link][1]
